Paldimycin
描述
属性
IUPAC Name |
(3S)-3-[5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-[(2S)-2-methylbutanoyl]oxyethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid;(3S)-3-[5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H64N4O23S3.C43H62N4O23S3/c1-10-16(2)40(61)68-19(5)44(64)18(4)67-28(11-27(44)65-9)70-34-32(53)36(43(63)12-25(52)30(45)29(35(43)54)39(59)60)69-26(13-66-22(8)51)33(34)71-41(62)31(17(3)73-14-23(37(55)56)46-20(6)49)48-42(72)74-15-24(38(57)58)47-21(7)50;1-15(2)39(60)67-18(5)43(63)17(4)66-27(10-26(43)64-9)69-33-31(52)35(42(62)11-24(51)29(44)28(34(42)53)38(58)59)68-25(12-65-21(8)50)32(33)70-40(61)30(16(3)72-13-22(36(54)55)45-19(6)48)47-41(71)73-14-23(37(56)57)46-20(7)49/h16-19,23-24,26-28,31-34,36,45,53-54,63-64H,10-15H2,1-9H3,(H,46,49)(H,47,50)(H,48,72)(H,55,56)(H,57,58)(H,59,60);15-18,22-23,25-27,30-33,35,44,52-53,62-63H,10-14H2,1-9H3,(H,45,48)(H,46,49)(H,47,71)(H,54,55)(H,56,57)(H,58,59)/t16-,17?,18?,19-,23-,24-,26?,27?,28?,31?,32?,33?,34?,36?,43+,44?;16?,17?,18-,22-,23-,25?,26?,27?,30?,31?,32?,33?,35?,42+,43?/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHJMNNDPYEUOT-ILYCIZJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O.CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)(C(C)OC(=O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@@H](C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O.CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)([C@H](C)OC(=O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C87H126N8O46S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2212.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102426-96-0 | |
| Record name | Paldimycin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102426960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
准备方法
Reaction Mechanism and Key Reagents
This compound is synthesized via nucleophilic addition of N-acetyl-L-cysteine to paulomycin under alkaline conditions. The reaction targets the α,β-unsaturated ketone moiety of paulomycin, forming a thioether linkage critical for this compound’s bioactivity.
Reaction Conditions :
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Paulomycin : 5.98 g (7.75 mmol)
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N-acetyl-L-cysteine : 25.2 g (150 mmol)
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Solvent : 0.1 M phosphate buffer (pH 7.85)
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pH Adjustment : 8.7 using aqueous sodium hydroxide
Post-reaction acidification to pH 3.0 facilitates extraction with ethyl acetate, yielding crude this compound. Precipitation with acetone-ether mixtures removes unreacted precursors, achieving a final yield of 6.2 g (83% based on paulomycin input).
Stereochemical Considerations
This compound exists as two stereoisomers (A and B), originating from paulomycins A and B. Isolation of pure isomers requires semi-preparative HPLC with a C-18 column and a gradient elution system (0.05 M K₂HPO₄ in acetonitrile-water, pH 5.3).
Fermentation and Isolation from Streptomyces paulus
Fermentation Parameters
This compound is biosynthesized by Streptomyces paulus during late-stage fermentation. Key parameters include:
Broth Processing and Primary Isolation
Post-fermentation, the broth undergoes filtration to remove biomass. This compound is extracted from the aqueous phase via:
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Acidification : Adjust to pH 3.0 with sulfuric acid.
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Solvent Extraction : Ethyl acetate (2 × 300 L per 800 L broth).
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Concentration : Rotary evaporation to ~24 L, followed by precipitation with Skellysolve B (a hexane isomer mixture).
This yields a crude mixture containing paulomycins, this compound, and antibiotic 273a2.
Purification Techniques
Silica Gel Chromatography
Crude extracts are fractionated using silica gel columns with tailored mobile phases:
| Component Separated | Mobile Phase | Elution Order |
|---|---|---|
| Paulomycins | Chloroform-ethanol-water (25:30:5) | First |
| Antibiotic 273a2 | Methyl ethyl ketone-acetone-water (160:50:20) | Intermediate |
| This compound | Chloroform-ethanol-water (25:30:5) | Last |
This compound’s polarity delays its elution, enabling separation from paulomycins and antibiotic 273a2.
Counter-Double-Current Distribution (CCD)
For large-scale purification, CCD in cyclohexane-ethyl acetate-acetone-water (1:1:1:1) resolves this compound (distribution coefficient K = 0.8) from antibiotic 273a2 (K = 1.2). Fractions are analyzed by TLC bioautography using Micrococcus luteus as the indicator strain.
Industrial-Scale Production
Process Optimization
Industrial methods emphasize reproducibility and yield:
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Inoculum Development : High-density spore suspensions (10⁸ CFU/mL) ensure consistent fermentation.
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Chromatography Scale-Up : Radial compression columns (30 cm diameter) process >100 kg crude extract per batch.
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Crystallization : Final purification via acetone-cyclohexane recrystallization achieves >98% purity.
Stability Considerations
This compound degrades under acidic conditions, reverting to paulomycins. Amberlite IRA-904 resin stabilizes the compound during long-term storage by maintaining pH > 7.0.
Analytical Characterization
Spectroscopic Methods
化学反应分析
反应类型: 帕尔地霉素会发生各种化学反应,包括:
氧化: 帕尔地霉素可以在特定条件下被氧化形成不同的衍生物。
还原: 还原反应可以改变帕尔地霉素中的官能团,导致形成还原的衍生物。
取代: 帕尔地霉素可以发生取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 各种亲核试剂和亲电试剂可用于取代反应。
形成的主要产物:
科学研究应用
Antimicrobial Properties
Paldimycin exhibits significant antimicrobial activity against a range of bacteria, making it a candidate for treating infections caused by resistant strains. Its mechanism of action involves inhibiting bacterial protein synthesis, which is crucial for bacterial growth and replication.
Case Studies
- Study on Gram-negative Bacteria : Research indicated that this compound was effective against several strains of Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were found to be lower than those for traditional antibiotics like ampicillin, suggesting its potential as an alternative treatment option in cases of resistance .
- Combination Therapy : A study explored the efficacy of this compound in combination with other antibiotics. Results showed enhanced antibacterial activity when used alongside polymyxins, highlighting its potential role in synergistic therapies against multidrug-resistant infections .
Research in Cancer Treatment
Emerging research has suggested that this compound may have applications beyond antimicrobial activity, particularly in oncology. Its ability to inhibit certain cellular pathways has been investigated for potential anti-cancer effects.
Case Studies
- In vitro Studies : Laboratory experiments demonstrated that this compound could induce apoptosis in cancer cell lines by disrupting mitochondrial function. This suggests a dual mechanism where it not only targets bacteria but also cancer cells .
- Animal Models : In vivo studies using animal models have shown promising results where this compound treatment led to reduced tumor size and improved survival rates compared to control groups. These findings warrant further investigation into its potential as an adjunct therapy in cancer treatment .
Agricultural Applications
This compound's antimicrobial properties extend to agricultural uses, particularly in protecting crops from bacterial pathogens.
Research Findings
- Field Trials : Trials conducted on crops such as tomatoes and potatoes demonstrated that this compound effectively reduced the incidence of bacterial wilt and blight. The application resulted in healthier plants and increased yields compared to untreated controls .
- Sustainability Aspect : The use of this compound as a biopesticide aligns with sustainable agricultural practices, providing an alternative to chemical pesticides that can harm beneficial organisms and lead to environmental degradation .
Development of New Formulations
The pharmaceutical industry is exploring innovative formulations of this compound to enhance its bioavailability and efficacy.
Formulation Strategies
- Nanoparticle Delivery Systems : Research is underway to develop nanoparticle-based delivery systems that can improve the stability and targeted delivery of this compound to infected tissues, potentially increasing its therapeutic effectiveness while minimizing side effects .
- Topical Applications : Formulations for topical use are being developed for skin infections, leveraging this compound's antimicrobial properties while reducing systemic exposure .
Data Summary Table
作用机制
帕尔地霉素通过抑制细菌细胞中的蛋白质合成发挥作用。它与细菌核糖体结合,阻止肽键的形成,从而抑制必需蛋白质的合成。 这会导致细菌细胞死亡 .
类似化合物:
万古霉素: 另一种抑制革兰氏阳性细菌细胞壁合成的抗生素。
替考拉宁: 与万古霉素类似,它抑制细胞壁合成。
拉姆普兰宁: 一种脂肽抗生素,会破坏细胞膜的完整性。
比较: 帕尔地霉素在作用机制上是独一无二的,它是一种蛋白质合成抑制剂,而万古霉素和替考拉宁则抑制细胞壁合成。拉姆普兰宁会破坏细胞膜的完整性。 帕尔地霉素抑制蛋白质合成的能力使其对某些革兰氏阳性病原体特别有效 .
相似化合物的比较
Vancomycin: Another antibiotic that inhibits cell wall synthesis in Gram-positive bacteria.
Teicoplanin: Similar to vancomycin, it inhibits cell wall synthesis.
Ramoplanin: A lipopeptide antibiotic that disrupts cell membrane integrity.
Comparison: Paldimycin is unique in its mechanism of action as a protein synthesis inhibitor, whereas vancomycin and teicoplanin inhibit cell wall synthesis. Ramoplanin disrupts cell membrane integrity. This compound’s ability to inhibit protein synthesis makes it particularly effective against certain Gram-positive pathogens .
常见问题
Basic: What standardized methodologies are recommended for evaluating Paldimycin’s minimum inhibitory concentration (MIC) against resistant bacterial strains?
Answer:
The broth microdilution method, as per Clinical and Laboratory Standards Institute (CLSI) guidelines, is the gold standard for MIC determination . Key steps include:
- Using cation-adjusted Mueller-Hinton broth for Gram-positive pathogens.
- Inoculum preparation at 5 × 10⁵ CFU/mL.
- Serial dilution of this compound (e.g., 0.03–32 µg/mL).
- Incorporation of quality control strains (e.g., Staphylococcus aureus ATCC 29213) to validate assay reproducibility.
Data interpretation should follow CLSI breakpoints, with results reported as MIC₅₀ and MIC₉₀ values .
Advanced: How can researchers design studies to address discrepancies in this compound’s efficacy between in vitro and in vivo infection models?
Answer:
Contradictions often arise from differences in pharmacokinetic/pharmacodynamic (PK/PD) parameters or host-pathogen interactions. Methodological strategies include:
- Integrated PK/PD modeling : Correlate free drug concentrations in serum (AUC/MIC ratios) with bacterial kill curves in neutropenic murine thigh models .
- Host immune modulation : Use immunosuppressed (e.g., cyclophosphamide-treated) vs. immunocompetent models to assess immune system contributions .
- Bioanalytical validation : Quantify tissue penetration via LC-MS/MS to confirm target-site bioavailability .
Basic: What pharmacokinetic parameters are critical for translating this compound’s preclinical data to human trials?
Answer:
Key parameters include:
- Area under the curve (AUC) : Predicts dose-exposure relationships.
- Volume of distribution (Vd) : Indicates tissue penetration (e.g., lung or epithelial lining fluid for respiratory infections).
- Protein binding : Adjust free drug levels using equilibrium dialysis.
- Half-life (t½) : Guides dosing frequency (e.g., once-daily vs. twice-daily regimens).
Preclinical studies should use species-specific allometric scaling and validate results in ≥2 animal models (e.g., murine and rabbit) .
Advanced: How should researchers employ meta-analytic frameworks to resolve contradictions in this compound’s toxicity profiles across studies?
Answer:
Contradictory toxicity data (e.g., hepatotoxicity vs. renal toxicity) require:
- Systematic literature review : Extract data from preclinical and Phase I trials using PRISMA guidelines .
- Cumulative meta-analysis : Stratify studies by dose, duration, and model species to identify confounding variables .
- Adverse event grading : Apply CTCAE criteria to harmonize toxicity reporting. A pooled odds ratio (OR) with 95% confidence intervals can quantify risk heterogeneity .
Basic: What regulatory benchmarks should guide this compound’s non-clinical safety assessment?
Answer:
Follow ICH S7A and S7B guidelines for:
- Safety pharmacology : Assess CNS, cardiovascular, and respiratory effects in rodents.
- Repeat-dose toxicity : 28-day studies in two mammalian species (rodent and non-rodent).
- Genotoxicity : Ames test, chromosomal aberration assay, and micronucleus test .
Advanced: What experimental approaches can elucidate this compound’s mechanism of action when genomic and proteomic data conflict?
Answer:
Divergent pathways (e.g., cell wall synthesis inhibition vs. ribosomal targeting) necessitate:
- CRISPR-Cas9 gene knockout : Validate target essentiality by deleting putative binding proteins (e.g., penicillin-binding proteins) in S. aureus .
- Surface plasmon resonance (SPR) : Measure direct binding kinetics between this compound and purified targets.
- Metabolomic profiling : Compare metabolite flux (e.g., UDP-MurNAc-pentapeptide) in treated vs. untreated cells .
Basic: Which in vitro models best replicate this compound’s activity in chronic biofilm-associated infections?
Answer:
Use:
- Static biofilm models : 96-well peg plates with Pseudomonas aeruginosa or Staphylococcus epidermidis.
- Flow-cell systems : Monitor real-time biofilm disruption via confocal microscopy with LIVE/DEAD staining.
- Matrix supplementation : Add human serum or mucin to mimic host conditions .
Advanced: How can Bayesian adaptive trial designs optimize this compound’s dose-finding in early-phase clinical trials?
Answer:
Bayesian methods improve efficiency by:
- Continual reassessment : Update dose-response curves in real-time using Markov Chain Monte Carlo (MCMC) simulations.
- Escalation with overdose control (EWOC) : Limit toxicity risk to ≤25% in dose cohorts.
- Covariate adjustment : Incorporate patient-specific factors (e.g., renal function) into hierarchical models .
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